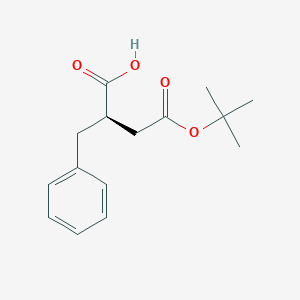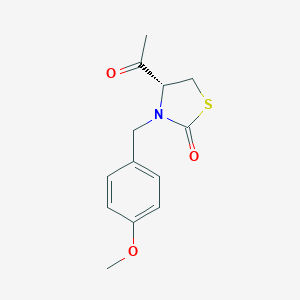![molecular formula C11H19NO4 B173897 5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 124099-19-0](/img/structure/B173897.png)
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "4-DMAP," and it is an organic acid that has a molecular formula of C11H19NO3.
Mécanisme D'action
The mechanism of action of 4-DMAP involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-DMAP depend on the concentration and duration of exposure. At low concentrations, it can cause an increase in acetylcholine levels, leading to various physiological effects such as increased heart rate, blood pressure, and respiratory rate. At high concentrations, it can cause seizures, respiratory failure, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-DMAP in lab experiments is its ability to inhibit AChE, which can be useful in studying the effects of acetylcholine on various physiological processes. However, its toxicity and potential side effects limit its use in vivo studies.
Orientations Futures
There are several future directions for the use of 4-DMAP in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is in the development of new catalysts for organic synthesis.
In conclusion, 5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino] or 4-DMAP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the inhibition of AChE, which can have various physiological effects on the body. While it has several advantages in lab experiments, its toxicity and potential side effects limit its use in vivo studies. There are several future directions for the use of 4-DMAP in scientific research, including the development of new drugs and catalysts.
Méthodes De Synthèse
The synthesis of 4-DMAP involves the reaction of hexenoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-DMAP has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates.
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUXCMJPFOMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

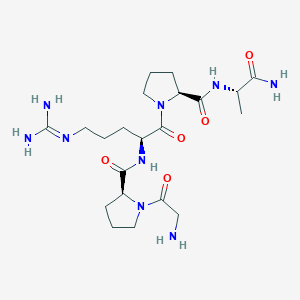

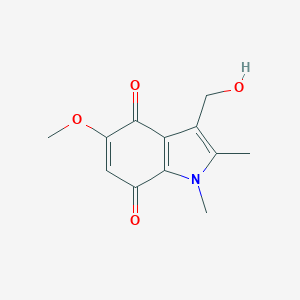
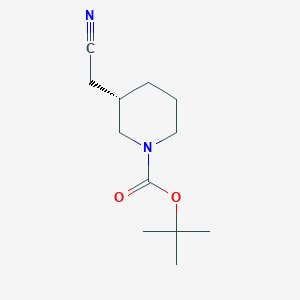
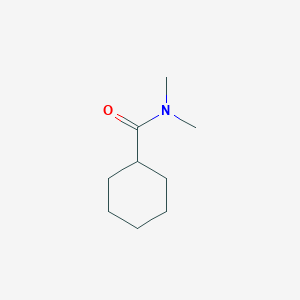
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)
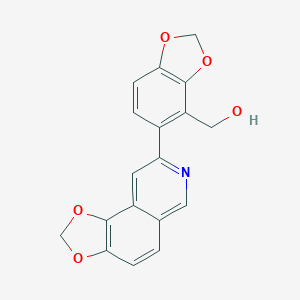
![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
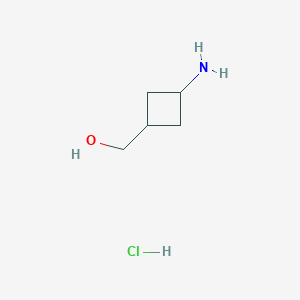
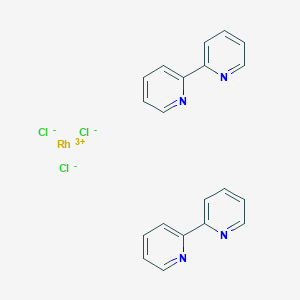
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
